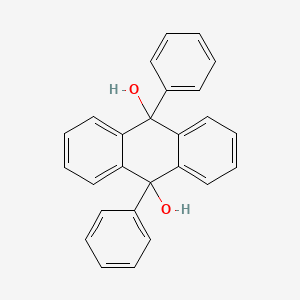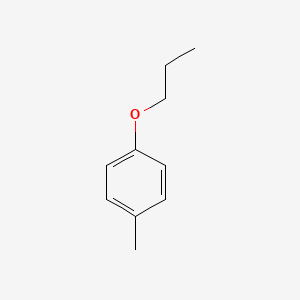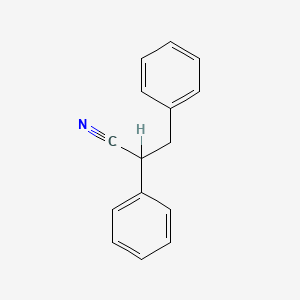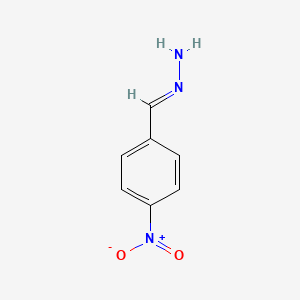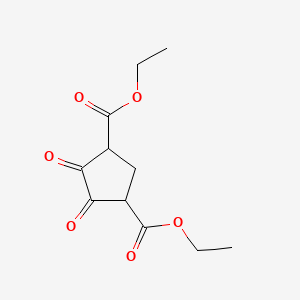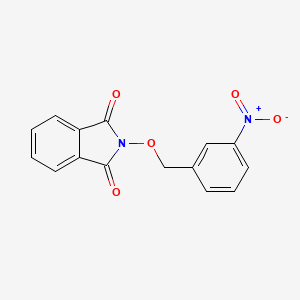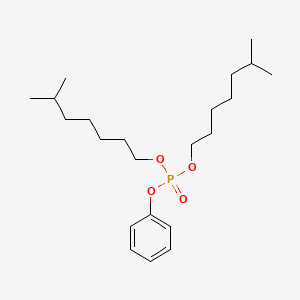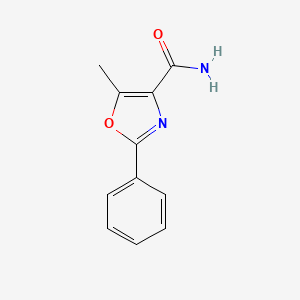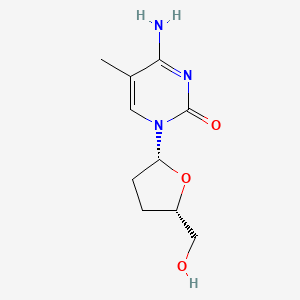
2',3'-Dideoxy-5-methylcytidine
Descripción general
Descripción
2’,3’-Dideoxy-5-methylcytidine is a biomedical compound used in antiviral research . This nucleoside analogue inhibits RNA and DNA virus replication, specifically effective against HIV-1 and Hepatitis B .
Molecular Structure Analysis
The molecular formula of 2’,3’-Dideoxy-5-methylcytidine is C10H15N3O3 . The IUPAC name is 4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one . The InChI Key is JNQYNXFGVRUFNP-JGVFFNPUSA-N .Physical And Chemical Properties Analysis
The molecular weight of 2’,3’-Dideoxy-5-methylcytidine is 225.25 g/mol . It appears as a white to off-white powder .Aplicaciones Científicas De Investigación
Anti-HIV Drug Development
2’,3’-Dideoxy-5-methylcytidine: has been studied for its potential as an anti-HIV drug. It belongs to a class of compounds known as nucleoside analogs, which are designed to inhibit the reverse transcriptase enzyme of the human immunodeficiency virus (HIV). This enzyme is crucial for the replication of the virus, and its inhibition can halt the progression of the infection .
Antiviral Activity Against HIV-1
The compound has shown promise in inhibiting the infectivity and cytopathic effect of HIV-1. It acts by being phosphorylated to its 5’-triphosphate form, which then competes with the natural substrate of the viral reverse transcriptase, leading to chain termination during viral DNA synthesis .
Template-Dependent Inhibition
Research has indicated that the antiviral activity of 2’,3’-Dideoxy-5-methylcytidine is template-dependent. This means that its efficacy can vary based on the sequence of the RNA or DNA template that the reverse transcriptase is copying. Understanding this dependency is crucial for the design of more effective antiviral drugs .
Synthesis of Nucleoside Analogs
The compound serves as a starting point for the synthesis of various nucleoside analogs. These analogs have been developed to improve antiviral activity and reduce side effects. The synthesis process often involves modifications to the sugar or base components of the nucleoside .
Enzyme Inhibition Studies
2’,3’-Dideoxy-5-methylcytidine: is used in enzyme inhibition studies to understand the mechanisms of action of potential antiviral drugs. By studying how it and related compounds inhibit various enzymes, researchers can design drugs with targeted antiviral properties .
Antiviral Properties Evaluation
The evaluation of the antiviral properties of 2’,3’-Dideoxy-5-methylcytidine includes testing its effectiveness against different strains of viruses. This helps in determining its potential use in treating various viral infections beyond HIV .
Green Chemistry in Drug Synthesis
Recent advances have focused on the sustainable synthesis of 2’,3’-Dideoxy-5-methylcytidine and its derivatives. This involves using environmentally friendly and low-cost reagents, which is crucial for the large-scale production of antiviral drugs .
Transformation into Other Therapeutic Agents
The compound can be enzymatically transformed into other therapeutic agents, such as 2’,3’-dideoxyinosine (ddI), which is another important antiviral drug. This transformation is part of the drug development process that aims to find more effective treatments for viral infections .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2’,3’-Dideoxy-5-methylcytidine is the virus-encoded reverse transcriptase . This enzyme plays a crucial role in the replication of retroviruses such as the Human Immunodeficiency Virus (HIV).
Mode of Action
2’,3’-Dideoxy-5-methylcytidine interacts with its target by undergoing phosphorylation to the corresponding 5’-triphosphates . These triphosphates act as inhibitors of the reverse transcriptase, thereby preventing the virus from replicating its genetic material and proliferating.
Biochemical Pathways
The compound affects the biochemical pathway involved in the replication of the viral genome. By inhibiting the reverse transcriptase, 2’,3’-Dideoxy-5-methylcytidine disrupts the conversion of viral RNA into DNA, a critical step in the life cycle of retroviruses .
Pharmacokinetics
The pharmacokinetics of 2’,3’-Dideoxy-5-methylcytidine involve its rapid decline in serum concentrations in a biexponential fashion . The compound is primarily cleared through renal excretion of the unchanged nucleoside and metabolic deamination . The oral bioavailability of the compound is about 26%, indicating that the rate of absorption after oral administration is variable .
Result of Action
The result of the action of 2’,3’-Dideoxy-5-methylcytidine is the potent and selective inhibition of HIV-1 replication in human lymphocytes and macrophages . This leads to a decrease in viral load and potentially slows the progression of the disease.
Propiedades
IUPAC Name |
4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-6-4-13(10(15)12-9(6)11)8-3-2-7(5-14)16-8/h4,7-8,14H,2-3,5H2,1H3,(H2,11,12,15)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQYNXFGVRUFNP-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CCC(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910225 | |
| Record name | 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90910225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107036-56-6 | |
| Record name | 2',3'-Dideoxy-5-methylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107036566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90910225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 2',3'-dideoxy-5-methylcytidine (AzddMeC) against viruses like HIV and HBV?
A1: AzddMeC is a nucleoside analog that acts as a potent and selective inhibitor of viral reverse transcriptase. [, ] It does this by competing with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. [] Once incorporated, AzddMeC's 3'-azido group prevents further DNA chain elongation, effectively halting viral replication. [, ] This mechanism is similar to other nucleoside reverse transcriptase inhibitors (NRTIs) like AZT (3'-azido-3'-deoxythymidine).
Q2: Is AzddMeC effective against different HIV strains?
A3: Research suggests that AzddMeC shows effectiveness against both HIV-1 and HIV-2 in lymphocytes. [] In fact, its activity in HIV-infected macrophages (EC50 of 0.006 μM) surpasses that in lymphocytes (EC50 of 0.09 μM), highlighting its potential for treating reservoirs of infection. []
Q3: Does AzddMeC show activity against other viruses besides HIV?
A4: Yes, AzddMeC exhibits antiviral activity against Hepatitis B virus (HBV). [, ] It demonstrates potent inhibition of HBV DNA polymerase, the enzyme responsible for viral DNA replication. [] This suggests potential for AzddMeC as a therapeutic agent for HBV infection.
Q4: What are the potential advantages of AzddMeC over other nucleoside analogs?
A5: AzddMeC displays high selectivity for viral reverse transcriptase compared to cellular DNA polymerases, suggesting a favorable toxicity profile. [, ] It shows significantly lower toxicity to human cells compared to AZT, particularly in bone marrow cells. [] This selectivity profile indicates a potential for reduced side effects compared to some existing antiviral therapies.
Q5: Are there concerns about the development of resistance to AzddMeC?
A6: While initial studies are promising, the potential for viral resistance to any antiviral drug, including AzddMeC, is a valid concern. Research utilizing HIV-infected human cells has shown that prolonged exposure to L-nucleoside analogs, which share structural similarities with AzddMeC, leads to the selection of specific mutations in the viral reverse transcriptase gene. [] This highlights the importance of ongoing monitoring for resistance development and the potential need for combination therapies to suppress viral escape.
Q6: What are the future research directions for AzddMeC?
A7: Further investigations are needed to fully elucidate the long-term efficacy and safety profile of AzddMeC. Preclinical studies in animal models will be crucial to determine appropriate dosing regimens and evaluate potential toxicity. [] Ultimately, clinical trials in humans are necessary to confirm the therapeutic benefits and safety of AzddMeC for treating HIV and HBV infections. Additional research focusing on resistance development, potential drug interactions, and optimization of drug delivery strategies will be vital for maximizing its therapeutic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



